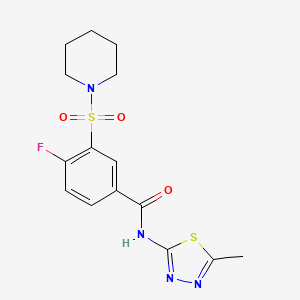![molecular formula C22H23N3O2 B4408673 N-{3-[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}cyclohexanecarboxamide](/img/structure/B4408673.png)
N-{3-[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}cyclohexanecarboxamide
Vue d'ensemble
Description
N-{3-[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}cyclohexanecarboxamide, also known as Mcc950, is a small molecule inhibitor that has been developed for the treatment of inflammatory diseases. This compound has shown promising results in preclinical studies and has the potential to become a new therapeutic agent for a variety of inflammatory conditions.
Mécanisme D'action
N-{3-[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}cyclohexanecarboxamide exerts its anti-inflammatory effects by specifically targeting the NLRP3 inflammasome, a cytoplasmic protein complex that plays a critical role in the initiation of inflammatory responses. This compound binds to the NLRP3 protein and prevents its activation, thereby inhibiting the production of pro-inflammatory cytokines and reducing inflammation.
Biochemical and Physiological Effects:
In preclinical studies, this compound has been shown to reduce inflammation and tissue damage in a variety of inflammatory conditions, including sepsis, arthritis, and multiple sclerosis. This compound has also been shown to improve survival rates in animal models of sepsis and reduce the severity of symptoms in models of arthritis and multiple sclerosis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using N-{3-[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}cyclohexanecarboxamide in lab experiments is its specificity for the NLRP3 inflammasome. This allows researchers to selectively target this protein complex and study its role in inflammatory responses. However, one limitation of using this compound is its potential off-target effects, which may interfere with other cellular processes and complicate the interpretation of experimental results.
Orientations Futures
There are several potential future directions for research on N-{3-[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}cyclohexanecarboxamide and its applications in the treatment of inflammatory diseases. One area of interest is the development of new formulations and delivery methods for this compound, which may improve its efficacy and reduce its potential side effects. Another potential direction is the investigation of this compound in combination with other anti-inflammatory agents, which may enhance its therapeutic effects. Additionally, further studies are needed to determine the safety and efficacy of this compound in human clinical trials and its potential for use in the treatment of inflammatory diseases.
Applications De Recherche Scientifique
N-{3-[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}cyclohexanecarboxamide has been extensively studied in preclinical models of inflammatory diseases, including sepsis, arthritis, and multiple sclerosis. In these studies, this compound has been shown to inhibit the activation of the NLRP3 inflammasome, a key mediator of inflammatory responses. This inhibition leads to a reduction in the production of pro-inflammatory cytokines, such as IL-1β and IL-18, and a subsequent decrease in inflammation and tissue damage.
Propriétés
IUPAC Name |
N-[3-[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl]cyclohexanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O2/c1-15-8-5-6-13-19(15)22-25-24-21(27-22)17-11-7-12-18(14-17)23-20(26)16-9-3-2-4-10-16/h5-8,11-14,16H,2-4,9-10H2,1H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXJSLUHCVFGVGQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NN=C(O2)C3=CC(=CC=C3)NC(=O)C4CCCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[4-(2-chloro-3,6-dimethylphenoxy)butyl]-1H-imidazole hydrochloride](/img/structure/B4408601.png)
![4-{2-[2-(3-tert-butylphenoxy)ethoxy]ethyl}morpholine hydrochloride](/img/structure/B4408603.png)
![4-({4-methyl-3-[(4-phenyl-1-piperazinyl)carbonyl]phenyl}sulfonyl)morpholine](/img/structure/B4408617.png)

![N-{[5-(2,4-dichlorophenyl)-2-furyl]methyl}-2-[(1-methyl-1H-tetrazol-5-yl)thio]ethanamine hydrochloride](/img/structure/B4408631.png)
![1-{7-[4-(cyclopentyloxy)phenyl]-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidin-6-yl}ethanone](/img/structure/B4408644.png)
![N-(2-ethoxyphenyl)-4-[(ethylsulfonyl)amino]benzamide](/img/structure/B4408651.png)
![[2-(6-chloro-2,3-dimethylphenoxy)ethyl]dimethylamine hydrochloride](/img/structure/B4408657.png)
![N-{3-[(tert-butylamino)carbonyl]phenyl}tetrahydro-2-furancarboxamide](/img/structure/B4408661.png)
![2-{[5-(1-adamantyl)-1,3,4-oxadiazol-2-yl]thio}-N-cyclohexylacetamide](/img/structure/B4408666.png)
![1-[3-(4-biphenylyloxy)propyl]-4-methylpiperazine hydrochloride](/img/structure/B4408674.png)

![3-{[(3-iodophenyl)amino]carbonyl}phenyl acetate](/img/structure/B4408699.png)
![N-[2-chloro-4-(trifluoromethyl)phenyl]-2-methoxybenzamide](/img/structure/B4408706.png)